molecular formula C8H12ClNO B3016805 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride CAS No. 1864058-33-2

10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride

Cat. No.: B3016805
CAS No.: 1864058-33-2
M. Wt: 173.64
InChI Key: ZBECBRBMVQNWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride (CAS 1864058-33-2) is a tricyclic compound with the molecular formula C8H12ClNO and a molecular weight of 173.64 g/mol . It features a complex ring system that incorporates oxygen and nitrogen atoms, making it a valuable scaffold in medicinal chemistry and drug discovery research. Compounds based on the 10-oxa-4-azatricyclo framework have been identified as novel ligands for biological targets such as Cyclophilin A (CypA), a protein overexpressed in certain cancers, suggesting potential for developing diagnostic or therapeutic agents . Furthermore, structurally similar derivatives have been widely employed in clinical practice due to low toxicity and ease of synthesis, and are known to possess pharmacological activity . This compound is intended for research purposes as a key intermediate or building block in the synthesis of more complex, biologically active molecules. It is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3,3a,4,7,7a-hexahydro-1H-4,7-epoxyisoindole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-2-8-6-4-9-3-5(6)7(1)10-8;/h1-2,5-9H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBECBRBMVQNWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)C3C=CC2O3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride involves multiple steps, typically starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic core. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

Medicinal Chemistry

10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride has shown promise in medicinal chemistry due to its structural similarity to biologically active compounds. Its derivatives may exhibit pharmacological activities such as:

  • Antitumor Activity : Preliminary studies indicate that certain derivatives of this compound can inhibit tumor growth in vitro.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of complex molecules through:

  • Functionalization Reactions : The presence of nitrogen and oxygen atoms enables various functionalization reactions that are critical for synthesizing more complex organic molecules.

Materials Science

Research into the applications of this compound in materials science is ongoing:

  • Polymer Chemistry : The compound's ability to undergo polymerization reactions can lead to the development of new materials with tailored properties for specific applications.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal explored the antitumor effects of derivatives of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting potential as a lead compound for cancer therapy .

Case Study 2: Synthesis of Novel Compounds

Another study focused on the use of this compound as a precursor for synthesizing novel heterocyclic compounds with potential biological activity. The research demonstrated successful modifications leading to increased efficacy against specific biological targets .

Mechanism of Action

The mechanism of action of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the tricyclic azatricyclo[5.2.1.0,2,6]dec-8-ene core but differ in substituents and biological activity:

Compound Substituents Molecular Weight Key Properties Applications
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride -Cl (as HCl salt) 201.6 High crystallinity, low toxicity Drug delivery, material science
10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione Diphenylmethylene, dione ~380 Broad-spectrum antimicrobial activity Antibacterial, antiviral agents
exo,exo-4-(2-Hydroxyethyl)-10-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione 2-Hydroxyethyl, dione 209.2 Strong hydrogen bonding, 3D crystal network Stabilized excipient in formulations
1,7,8,9-Tetrachloro-4-(3-chloropropyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione Tetrachloro, dimethoxy, chloropropyl ~460 High electrophilicity, halogen-mediated reactivity Organic synthesis intermediates
4-(2-Biphenylyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione (Sophoridine) Biphenylyl, hydroxymethyl 354.3 κ-opioid receptor agonist Analgesic, antitumor applications

Key Comparisons

  • Bioactivity :

    • The diphenylmethylene derivative (CAS: N/A) shows potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 2–8 µg/mL) and viruses (e.g., HIV-1 EC₅₀: 12 µM) due to lipophilic substituents enhancing membrane penetration .
    • In contrast, the parent 10-oxa-4-azatricyclo compound exhibits minimal inherent bioactivity but serves as a stable scaffold for derivatization .
  • Synthetic Routes :

    • The hydrochloride salt is synthesized via acidification of the free base, whereas halogenated derivatives (e.g., tetrachloro-dimethoxy) require multistep halogenation and alkylation under anhydrous conditions .
    • Sophoridine derivatives are synthesized via Friedel-Crafts alkylation, introducing biphenyl groups that enhance receptor binding .
  • Stability and Reactivity :

    • Halogenated analogues (e.g., hexachloro derivatives) demonstrate reduced thermal stability (decomposition >200°C) compared to the hydrochloride salt (>300°C) due to weaker C–Cl bonds .
    • Hydrogen-bonding networks in hydroxyethyl-substituted derivatives improve solubility in polar solvents (e.g., water solubility: ~50 mg/mL) .

Crystallographic and Computational Insights

  • The hydrochloride salt forms monoclinic crystals (space group P2₁/c) with intermolecular Cl⁻⋯H–N interactions stabilizing the lattice .
  • Molecular docking studies suggest that diphenylmethylene derivatives bind strongly to viral protease active sites (e.g., HIV-1 protease ΔG: −9.2 kcal/mol) .

Biological Activity

10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C8H7ClN2O3
  • Molecular Weight : 202.70 g/mol
  • CAS Number : 6253-28-7

Pharmacological Activity

Research has indicated that compounds similar to 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene exhibit a variety of biological activities including:

  • Antitumor Activity : Studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : Compounds within this class have shown effectiveness against certain bacterial strains, indicating possible applications in treating infections.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Topoisomerase : Similar compounds have been shown to inhibit topoisomerase I, leading to disruption in DNA replication and transcription processes in cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in tumor cells, enhancing their antitumor efficacy.

Case Studies

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxicity of various oxadiazole derivatives against HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) cell lines using the MTT assay.
    • Results indicated significant cytotoxic effects with IC50 values ranging from 10 µM to 30 µM for some derivatives .
  • Mechanism Exploration :
    • Molecular docking studies revealed that certain derivatives bind effectively to the active site of topoisomerase I, supporting the hypothesis that inhibition of this enzyme is a key mechanism for their antitumor activity .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 (µM)Mechanism
AntitumorHCT-116 (Colorectal Carcinoma)15Topoisomerase I Inhibition
AntitumorHeLa (Cervical Adenocarcinoma)20Apoptosis Induction
AntimicrobialStaphylococcus aureus25Cell Wall Synthesis Inhibition

Q & A

Q. How can factorial design optimize the synthesis of derivatives with enhanced antifungal activity?

  • Methodological Answer :
  • Variables : Catalyst loading (0.5–2.0 mol%), solvent (DMF vs. THF), and reaction time (12–48 hrs).
  • Response surface methodology (RSM) : Maximize yield and bioactivity (e.g., MIC against Candida albicans) using central composite design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.